molecular formula C17H17ClF6N2O B1338694 (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride CAS No. 58560-52-4

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride

Cat. No. B1338694
CAS RN: 58560-52-4
M. Wt: 414.8 g/mol
InChI Key: WESWYMRNZNDGBX-XRZFDKQNSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinemethanol compounds has been explored in the context of antimalarial agents. One such compound, alpha-(2-piperidyl)-2-(1-adamantyl)-6,8-dichloro-4-quinolinemethanol hydrochloride, was synthesized and biologically tested along with its O-acetyl and N-acetyl derivatives. The synthesis process encountered challenges with direct hydrogenation of the alpha-pyridyl ketone, which yielded low results. However, a novel procedure was developed that allowed for the formation of piperidyl quinolinemethanols in satisfactory yields .

Molecular Structure Analysis

In a related study, the molecular structure of a synthesized compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was confirmed through single crystal X-ray diffraction studies. The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. The structure is characterized by both inter and intramolecular hydrogen bonds, as well as C—Cl···π and π···π interactions. These findings are supported by density functional theory calculations, which optimize the structural coordinates and align with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include substitution reactions. For instance, the synthesis of the dichloro-benzenesulfonyl-piperidin-4-yl compound involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride. The reactivity and interaction of molecules in such reactions can be further understood through Hirshfeld surface analysis and three-dimensional energy framework analysis, which quantify the intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are multifaceted. The crystal structure of the dichloro-benzenesulfonyl-piperidin-4-yl compound is stabilized by various interactions and is stable in a temperature range of 20-170°C, as revealed by thermogravimetric analysis. The electronic properties, such as the HOMO-LUMO energy gap and other electronic parameters, were evaluated to understand the reactivity of the molecule. Additionally, molecular electrostatic potential maps were used to identify reactive sites on the molecular surface .

Scientific Research Applications

Anti-Tubercular Activities

Mefloquine derivatives, including compounds structurally similar to (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride, exhibit significant anti-tubercular activities. These activities are demonstrated through their minimum inhibitory concentrations (MIC) against M. tuberculosis, offering a potential avenue for treating tuberculosis. The structural analysis of these derivatives, including crystal structure investigations, provides insights into their interaction mechanisms and efficacy against tuberculosis strains (Wardell, Souza, Wardell, & Lourenço, 2011).

Antimalarial Agents

Compounds based on the mefloquine structure, such as (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride, have been studied for their antimalarial properties. The synthesis of novel quinoline derivatives has shown promising anti-Plasmodium falciparum activity, suggesting their potential as antimalarial agents. The exploration of their structure-activity relationships further underscores their importance in developing new therapies for malaria, especially in the face of drug-resistant strains (da Silva et al., 2019).

Metal Ion Interactions

The interaction of mefloquine derivatives with metal ions has been an area of interest, providing a foundation for understanding the complex chemistry involving (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride. Studies on copper(II) coordination chemistry with quinaldinates and secondary amines reveal complex formation mechanisms, highlighting the derivative's potential in synthesizing metal complexes with specific properties (Modec, Podjed, & Lah, 2020).

properties

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESWYMRNZNDGBX-XRZFDKQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459293
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride

CAS RN

58560-52-4
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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